molecular formula C14H18N2 B15192052 Malt CAS No. 1366416-29-6

Malt

Cat. No.: B15192052
CAS No.: 1366416-29-6
M. Wt: 214.31 g/mol
InChI Key: GXCLVBGFBYZDAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Malt is a term used to describe cereal grains, such as barley, that have been made to germinate by soaking in water and then stopped from germinating further by drying with hot air. Malted grains are used in various food and beverage products, such as beer, whisky, malted milk, this compound vinegar, and some baked goods.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for producing malt involves soaking cereal grains in water to initiate germination. The grains are then dried with hot air to halt the germination process. This process activates enzymes, such as α-amylase and β-amylase , which convert starches into sugars.

Industrial Production Methods

In an industrial setting, the malting process is carried out in large-scale facilities. The grains are soaked in water for a specific period, typically 2-5 days, to allow germination to begin. The temperature and humidity are carefully controlled to optimize enzyme activity. After germination, the grains are dried using hot air to stop the process and preserve the enzymes.

Chemical Reactions Analysis

Enzymatic Starch Degradation

Malt contains starch-degrading enzymes critical for sugar production:

  • α-Amylase : Endo-acting enzyme breaking starch into dextrins (50–60°C optimal activity) .

  • β-Amylase : Exo-acting enzyme producing maltose by cleaving dextrins (60–65°C optimal activity) .

Table 1: Enzyme Activity in this compound

EnzymeActivity Range (DU*)Key ProductTemperature Sensitivity
α-Amylase50–250 DUDextrinsDenatures above 70°C
β-Amylase30–150 DP°MaltoseInactivated at 65°C
*DU = Dextrinizing Units; DP = Diastatic Power .

These enzymes enable brewers to control fermentability: adjunct brewers require higher diastatic power (>100 DP), while all-malt brewers use lower DP malts .

Maillard Reaction and Flavor Development

During kilning (140–165°C), amino acids react with reducing sugars to form Maillard Reaction Products (MRPs):

Key MRPs in this compound:

  • N-ε-Fructosyllysine : Dominates light malts (up to 15.9% lysine derivatization) .

  • Pyrraline : Peaks in dark malts (10.4% lysine derivatization) .

  • Pyrralinal : Novel Strecker aldehyde exclusive to dark malts .

Table 2: MRP Concentration by this compound Type (mmol/kg)

CompoundLight this compound (EBC <10)Dark this compound (EBC >500)
3-Deoxyglucosone4.29.0
5-Hydroxymethylfurfural0.83.5
Furfural0.31.2
Data sourced from .

Roasting degrades 70–80% of protein-bound glycated amino acids but enhances melanoidins (high-molecular-weight colorants) .

Caramelization and Sugar Breakdown

At temperatures >170°C, sucrose and maltose decompose into:

  • Caramelans (C₆H₈O₃): Impart golden hues.

  • Furanones (e.g., maltol): Provide caramel and toasted notes .

In caramel malts, 65–80% of total flavor volatiles derive from these reactions, including:

  • 2,3-Diethyl-5-methylpyrazine (nutty aroma)

  • 5-Methylfurfural (bready undertones) .

Phenolic Compounds and Antioxidant Activity

This compound contains phenolic acids (ferulic, caffeic) and flavonoids (catechin, procyanidins). Kilning alters their profiles:

Table 3: Phenolic Changes During Kilning

CompoundGreen this compound (mg/kg)Kilned this compound (mg/kg)
Ferulic Acid320210
Catechin15090
Procyanidin B38545
Data from .

This compound Source and Flavor Variability

Metabolomic studies reveal significant chemical differences among this compound sources:

Table 4: Flavor-Impacting Metabolites by this compound Type

This compound TypeKey MetabolitesSensory Attributes
Pale AleFerulic acid, vanillinFloral, biscuit
Chocolate2-Ethyl-3,5-dimethylpyrazineRoasted, coffee
CrystalMaltol, furaneolCaramel, toffee
Data adapted from .

For example, Full Pint this compound yields fruity esters, while Meredith this compound produces corn-chip notes via alkylpyrazines .

Scientific Research Applications

Malt has various scientific research applications, including:

  • Chemistry: : this compound is used in the study of enzyme activity and starch conversion processes.

  • Biology: : this compound is used in microbiology research to study fermentation and microbial growth.

  • Medicine: : this compound extracts are used in pharmaceuticals and nutraceuticals for their nutritional and therapeutic properties.

  • Industry: : this compound is used in the food and beverage industry for producing beer, whisky, and other this compound-based products.

Mechanism of Action

The mechanism by which malt exerts its effects involves the activity of enzymes, such as α-amylase and β-amylase, which break down starches into simpler sugars. These enzymes target the starch molecules and catalyze the hydrolysis reaction, resulting in the production of glucose and maltose. The sugars produced are then used in various fermentation processes and contribute to the flavor and texture of this compound-based products.

Comparison with Similar Compounds

Malt is similar to other cereal grains that undergo malting, such as wheat, rye, and oats. malted barley is the most commonly used grain for malting due to its high enzyme activity and favorable flavor profile. Other similar compounds include:

  • Maltose: : A disaccharide sugar derived from this compound.

  • Maltodextrins: : Polysaccharides produced by the partial hydrolysis of starch.

  • Maltitol: : A sugar alcohol derived from maltose.

This compound is unique in its ability to produce a wide range of sugars and enzymes, making it a versatile ingredient in various food and beverage applications.

Properties

CAS No.

1366416-29-6

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N-methylprop-2-en-1-amine

InChI

InChI=1S/C14H18N2/c1-3-9-16(2)10-8-12-11-15-14-7-5-4-6-13(12)14/h3-7,11,15H,1,8-10H2,2H3

InChI Key

GXCLVBGFBYZDAG-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CNC2=CC=CC=C21)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.